molecular formula C22H33NO3 B5158214 methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate

methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate

Cat. No. B5158214
M. Wt: 359.5 g/mol
InChI Key: PQVLDRKTOORATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate, also known as PB28, is a selective androgen receptor modulator (SARM) that has been studied extensively in recent years. PB28 is a synthetic compound that has been developed for its potential use in treating conditions such as muscle wasting and osteoporosis.

Scientific Research Applications

Methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate has been studied extensively for its potential use in treating conditions such as muscle wasting and osteoporosis. It has also been studied for its potential use in increasing muscle mass and improving bone density in aging populations. methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate has been shown to selectively bind to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density.

Mechanism of Action

Methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate works by selectively binding to androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis and an increase in bone density. methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate has been shown to be more selective for androgen receptors in muscle and bone tissue than other SARMs, which may make it a promising candidate for the treatment of conditions such as muscle wasting and osteoporosis.
Biochemical and Physiological Effects
methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate has been shown to increase muscle mass and improve bone density in animal studies. It has also been shown to improve physical function in aging populations. methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate has been shown to have minimal side effects and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate is its selectivity for androgen receptors in muscle and bone tissue. This may make it a promising candidate for the treatment of conditions such as muscle wasting and osteoporosis. One limitation of methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate is that it has not yet been tested extensively in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate research. One area of research is the potential use of methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate in the treatment of conditions such as muscle wasting and osteoporosis. Another area of research is the potential use of methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate in improving physical function in aging populations. Further research is needed to determine the safety and efficacy of methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate in humans.

Synthesis Methods

Methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with 2-bromo-5-methoxybenzoic acid to form the intermediate compound, 2-(2-bromo-5-methoxybenzoylamino)benzoic acid. This intermediate is then reacted with 3,3,5,5,8a-pentamethyloctahydro-2H-chromene-2-carboxylic acid to form methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate.

properties

IUPAC Name

methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-20(2)12-9-13-22(5)17(20)14-21(3,4)19(26-22)23-16-11-8-7-10-15(16)18(24)25-6/h7-8,10-11,17,19,23H,9,12-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLDRKTOORATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C(O2)NC3=CC=CC=C3C(=O)OC)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3,3,5,5,8a-pentamethyl-2,4,4a,6,7,8-hexahydrochromen-2-yl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.